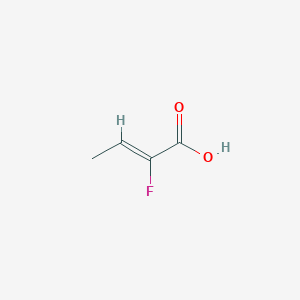

2-Fluoro-but-2-enoic acid

Description

Structure

3D Structure

Properties

CAS No. |

2365-87-9 |

|---|---|

Molecular Formula |

C4H5FO2 |

Molecular Weight |

104.08 g/mol |

IUPAC Name |

2-fluorobut-2-enoic acid |

InChI |

InChI=1S/C4H5FO2/c1-2-3(5)4(6)7/h2H,1H3,(H,6,7) |

InChI Key |

LWCDSJZGNUDNCO-UHFFFAOYSA-N |

SMILES |

CC=C(C(=O)O)F |

Isomeric SMILES |

C/C=C(/C(=O)O)\F |

Canonical SMILES |

CC=C(C(=O)O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the pKa Values of α-Fluoro Unsaturated Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, a strategy widely employed in drug design and materials science. This guide provides a comprehensive exploration of the acidity, expressed as pKa values, of α-fluoro unsaturated carboxylic acids. We will delve into the theoretical underpinnings that govern the acidity of these compounds, with a particular focus on the interplay between the inductive effect of the fluorine atom and the resonance effect of the carbon-carbon double bond. This guide also presents detailed, field-proven experimental protocols for the accurate determination of pKa values using potentiometric titration, UV-Vis spectrophotometry, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is designed as a self-validating system to ensure the integrity of the generated data. Furthermore, we will discuss the practical challenges and troubleshooting strategies associated with these measurements and provide an overview of computational approaches for pKa prediction.

Introduction: The Significance of Fluorine in Modulating Acidity

The substitution of hydrogen with fluorine at the α-position of unsaturated carboxylic acids provides a powerful tool for fine-tuning their acidity. This modification is of particular interest in drug development, where the pKa of a molecule dictates its absorption, distribution, metabolism, and excretion (ADME) profile. A lower pKa value, indicating a stronger acid, can significantly influence a drug candidate's solubility, membrane permeability, and interaction with biological targets. Understanding and accurately determining the pKa of these compounds is therefore a critical step in the rational design of new chemical entities.

Theoretical Principles: A Duality of Electronic Effects

The acidity of α-fluoro unsaturated carboxylic acids is primarily governed by a delicate balance between two fundamental electronic effects: the inductive effect and the resonance effect.

2.1 The Inductive Effect (-I): Fluorine's Electron-Withdrawing Nature

Fluorine is the most electronegative element, and its presence on the α-carbon of a carboxylic acid exerts a strong electron-withdrawing inductive effect (-I effect). This effect polarizes the C-F bond, drawing electron density away from the adjacent carbon atoms and, consequently, from the carboxyl group. This withdrawal of electron density stabilizes the carboxylate anion formed upon deprotonation, as the negative charge is dispersed over a larger area.[1] This stabilization of the conjugate base leads to a stronger acid and, therefore, a lower pKa value. For instance, the pKa of fluoroacetic acid (around 2.6) is significantly lower than that of acetic acid (around 4.76), highlighting the potent inductive effect of fluorine.[2]

2.2 The Resonance Effect (+R): The Role of the Double Bond

The carbon-carbon double bond in unsaturated carboxylic acids allows for the delocalization of electrons through resonance. The carboxyl group itself is a resonance-stabilized system. In the carboxylate anion, the negative charge is delocalized across the two oxygen atoms. The double bond in the α,β-position can further participate in this resonance, delocalizing the negative charge and stabilizing the conjugate base.

2.3 The Interplay of Inductive and Resonance Effects

In α-fluoro unsaturated carboxylic acids, both the inductive and resonance effects are at play. The strong -I effect of fluorine significantly enhances the acidity by stabilizing the carboxylate anion. The resonance effect of the double bond also contributes to this stabilization. Generally, the inductive effect of a halogen is considered to be more dominant than its resonance effect in influencing the acidity of carboxylic acids.[3] However, the overall pKa is a result of the complex interplay between these two effects, as well as other factors such as stereochemistry and solvation.

Quantitative Data: A Comparative Analysis of pKa Values

The following table summarizes the pKa values of selected α-fluoro unsaturated carboxylic acids and their non-fluorinated counterparts to illustrate the impact of fluorination.

| Compound | Structure | pKa Value | Reference(s) |

| Acrylic Acid | CH₂=CHCOOH | 4.25 | [4][5] |

| 2-Fluoroacrylic Acid | CH₂=CFCOOH | 2.55 - 2.68 | [3][6] |

| Crotonic Acid | CH₃CH=CHCOOH | 4.69 | [7][8] |

| 6:2 Fluorotelomer Unsaturated Carboxylic Acid (6:2 FTUCA) | C₆F₁₃CH=CHCOOH | 2.59 ± 0.11 | |

| Fluoroacetic Acid | FCH₂COOH | ~2.6 | [2] |

Experimental Determination of pKa Values: A Practical Guide

The accurate determination of pKa values is crucial for understanding and utilizing the properties of α-fluoro unsaturated carboxylic acids. This section provides detailed, step-by-step protocols for three common and reliable methods: potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy. Each protocol is designed to be a self-validating system, incorporating steps to ensure the accuracy and reliability of the results.

4.1 Potentiometric Titration: The Gold Standard

Potentiometric titration is a highly precise and widely used method for pKa determination. It involves the gradual addition of a titrant (a strong base) to a solution of the acid while monitoring the pH.

4.1.1 Causality Behind Experimental Choices

-

Choice of Titrant: A strong, carbonate-free base (e.g., NaOH or KOH) is used to ensure a sharp and well-defined equivalence point.

-

Solvent System: For compounds with low water solubility, a co-solvent system (e.g., methanol-water or DMSO-water) can be employed.[9][10] It is crucial to note that the pKa value obtained will be the apparent pKa (psKa) in that specific solvent mixture and will differ from the aqueous pKa. Extrapolation methods can be used to estimate the aqueous pKa.[11]

-

Ionic Strength: The ionic strength of the solution should be kept constant throughout the titration by adding an inert salt (e.g., KCl) to minimize changes in activity coefficients.[12]

4.1.2 Detailed Step-by-Step Methodology

-

Instrument Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature. Ensure the electrode is in good condition.

-

Sample Preparation: Accurately weigh a known amount of the α-fluoro unsaturated carboxylic acid and dissolve it in a known volume of deionized water or the chosen co-solvent. The concentration should typically be in the range of 1-10 mM.[13]

-

Titration Setup: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and the burette tip. Gently stir the solution.

-

Titration: Add the standardized strong base titrant in small, precise increments. After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve). For more accurate determination, the first and second derivatives of the titration curve can be plotted to precisely locate the equivalence point.

-

Self-Validation:

-

Perform a blank titration (titrating the solvent without the acid) to correct for any acidic or basic impurities in the solvent.[11]

-

Titrate a standard acid with a known pKa under the same experimental conditions to validate the method and the instrument's performance.

-

Repeat the titration at least three times to ensure reproducibility.

-

4.1.3 Visualization of the Experimental Workflow

Caption: Workflow for pKa determination by potentiometric titration.

4.2 UV-Vis Spectrophotometry: A Sensitive Approach

UV-Vis spectrophotometry is a valuable method for determining the pKa of compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[14][15] This method is particularly useful for sparingly soluble compounds as it requires lower concentrations than potentiometry.

4.2.1 Causality Behind Experimental Choices

-

Chromophore Requirement: The molecule must possess a chromophore (a light-absorbing group) in proximity to the acidic proton, such that the electronic environment, and thus the absorbance spectrum, changes with protonation state.[14]

-

Buffer Solutions: A series of buffer solutions with known and stable pH values are required to control the ionization state of the analyte.

-

Wavelength Selection: The analytical wavelength should be chosen where the difference in absorbance between the protonated and deprotonated species is maximal to ensure the highest sensitivity.[14]

4.2.2 Detailed Step-by-Step Methodology

-

Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up.

-

Preparation of Solutions:

-

Prepare a stock solution of the α-fluoro unsaturated carboxylic acid in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2.

-

-

Spectral Acquisition:

-

Record the UV-Vis spectrum of the compound in a highly acidic solution (pH << pKa) to obtain the spectrum of the fully protonated species (HA).

-

Record the UV-Vis spectrum of the compound in a highly basic solution (pH >> pKa) to obtain the spectrum of the fully deprotonated species (A⁻).

-

Record the UV-Vis spectra of the compound in each of the buffer solutions. Ensure the final concentration of the organic solvent from the stock solution is low and constant in all measurements.

-

-

Data Analysis:

-

Select an analytical wavelength where the absorbance difference between HA and A⁻ is significant.

-

Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

-

The pKa is the pH at the inflection point of the resulting sigmoidal curve. Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data.

-

-

Self-Validation:

-

Check for the presence of a clear isosbestic point in the overlay of the spectra at different pH values. The presence of an isosbestic point indicates a clean, two-component equilibrium.[12]

-

Measure the pKa of a known standard under the same conditions.

-

Ensure that the absorbance is linearly proportional to the concentration (obeys Beer's Law) at the analytical wavelength.

-

4.2.3 Visualization of the Data Analysis Logic

Caption: Logical flow for pKa determination from UV-Vis spectral data.

4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Fluorinated Compounds

NMR spectroscopy is a particularly powerful technique for determining the pKa of fluorinated compounds.[1][13] It relies on the change in the chemical shift of a nucleus (e.g., ¹H, ¹³C, or ¹⁹F) as the molecule undergoes protonation or deprotonation.

4.3.1 Causality Behind Experimental Choices

-

Nucleus Selection: For α-fluoro unsaturated carboxylic acids, ¹⁹F NMR is often the method of choice due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift changes that often accompany changes in the electronic environment. ¹H and ¹³C NMR can also be used.

-

pH Measurement: The pH of the NMR sample must be accurately determined. This can be done using a pH electrode before and after the NMR measurement or by using an internal or external pH indicator.

-

Solvent: Deuterated solvents are required for NMR. For aqueous pKa determination, D₂O is used. For sparingly soluble compounds, mixtures of D₂O with deuterated organic solvents can be used.[16]

4.3.2 Detailed Step-by-Step Methodology

-

Sample Preparation: Prepare a series of NMR samples of the α-fluoro unsaturated carboxylic acid in the chosen deuterated solvent, each with a different, accurately measured pH.

-

NMR Acquisition: Acquire the NMR spectra (e.g., ¹⁹F NMR) for each sample under identical experimental conditions (temperature, etc.).

-

Data Processing: Process the NMR spectra and determine the chemical shift of a nucleus that is sensitive to the protonation state of the carboxyl group.

-

Data Analysis: Plot the chemical shift (δ) versus the pH. The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

Self-Validation:

-

Use a reference compound with a known pKa that does not interact with the analyte to validate the pH measurements.[14]

-

Ensure that the chemical shift of a nucleus far from the carboxylic acid group remains constant across the pH range, serving as an internal reference.

-

Repeat measurements at different concentrations to check for aggregation effects.

-

4.3.3 Visualization of the NMR Titration Principle

Caption: Principle of pKa determination by NMR spectroscopy.

Computational Prediction of pKa Values

In addition to experimental methods, computational chemistry offers a powerful approach for predicting the pKa values of α-fluoro unsaturated carboxylic acids.[17] These methods can be particularly useful for screening large numbers of compounds or for understanding the factors that influence acidity.

Quantum mechanical calculations, often using Density Functional Theory (DFT), can be employed to calculate the free energy change of the deprotonation reaction in solution. The pKa can then be derived from this free energy change. The accuracy of these predictions is highly dependent on the level of theory and the solvation model used. While computational methods can provide valuable insights, they are not a substitute for experimental determination and should be used in conjunction with experimental data for validation.

Conclusion

The pKa values of α-fluoro unsaturated carboxylic acids are a critical parameter for researchers in drug development and materials science. The acidity of these compounds is a result of the interplay between the strong inductive effect of the α-fluorine atom and the resonance of the unsaturated system. This guide has provided a comprehensive overview of the theoretical principles governing their acidity and has detailed robust, self-validating experimental protocols for their accurate determination using potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy. By understanding the underlying principles and employing rigorous experimental techniques, researchers can confidently determine the pKa values of these important compounds and leverage this knowledge in their respective fields.

References

-

Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, ACI.S12304. [Link]

-

Rojas-Hernandez, A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. The Open Analytical Chemistry Journal, 9, 1-7. [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Quora. (2018). Which is more acidic among chloroacetic acid and fluoroacetic acid?. [Link]

- This reference is not directly cited in the text but provides relevant background.

-

Rojas-Hernandez, A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. SciSpace. [Link]

-

Chemagination. How to measure pKa by UV-vis spectrophotometry. [Link]

-

Pion Inc. Potentiometric pKa determination of water-insoluble compound. [Link]

-

Zheng, J. W., & Lafontant-Joseph, O. (2025). IUPAC Digitized pKa Dataset, v2.3c. GitHub. [Link]

-

ECETOC. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

-

PubChem. Acrylic Acid. [Link]

-

Aguayo, A. C., et al. (2024). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry. [Link]

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

- This reference is not directly cited in the text but provides relevant background.

-

Zhishang Bio. 2-Fluoroacrylic acid CAS 430-99-9. [Link]

-

Yoshida, R., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(16), 4811. [Link]

- This reference is not directly cited in the text but provides relevant background.

-

Stancil, J. A., et al. (2001). alpha-Fluoro acid and alpha-fluoro amide analogs of acetyl-CoA as inhibitors of citrate synthase: effect of pKa matching on binding affinity and hydrogen bond length. Biochemistry, 40(47), 14264-14274. [Link]

-

LookChem. 2-Fluoroacrylic acid. [Link]

- This reference is not directly cited in the text but provides relevant background.

-

FooDB. Showing Compound Crotonic acid (FDB003283). [Link]

- This reference is not directly cited in the text but provides relevant background.

-

Popov, K., et al. (2006). Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). Pure and Applied Chemistry, 78(3), 663-675. [Link]

- This reference is not directly cited in the text but provides relevant background.

- This reference is not directly cited in the text but provides relevant background.

-

INCHEM. Crotonic Acid. [Link]

-

Avdeef, A. (2012). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ADMET & DMPK, 1(1), 1-21. [Link]

-

Meloun, M., & Bordovská, S. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. In Comprehensive Analytical Chemistry (Vol. 79, pp. 1-46). Elsevier. [Link]

-

Scientific Research Publishing. (2015). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. [Link]

-

Wikipedia. Acrylic acid. [Link]

- This reference is not directly cited in the text but provides relevant background.

- This reference is not directly cited in the text but provides relevant background.

- This reference is not directly cited in the text but provides relevant background.

-

Wikipedia. Crotonic acid. [Link]

- This reference is not directly cited in the text but provides relevant background.

- This reference is not directly cited in the text but provides relevant background.

- This reference is not directly cited in the text but provides relevant background.

-

FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]

- This reference is not directly cited in the text but provides relevant background.

Sources

- 1. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. zhishangbio.com [zhishangbio.com]

- 4. researchgate.net [researchgate.net]

- 5. Acrylic acid - Wikipedia [en.wikipedia.org]

- 6. 2-FLUOROACRYLIC ACID | 430-99-9 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Crotonic acid - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 11. GSRS [precision.fda.gov]

- 12. scirp.org [scirp.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 16. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 17. pubs.acs.org [pubs.acs.org]

thermodynamic stability of (E)- vs (Z)-2-fluoro-but-2-enoic acid isomers

An In-Depth Technical Guide to the Thermodynamic Stability of (E)- vs. (Z)-2-Fluoro-but-2-enoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules can profoundly alter their physicochemical properties, including thermodynamic stability. This guide provides a comprehensive analysis of the factors governing the relative thermodynamic stability of the geometric isomers of 2-fluoro-but-2-enoic acid: the (E) and (Z) forms. While the traditional understanding of steric hindrance would suggest the greater stability of the (E) isomer, the nuanced electronic effects of fluorine, including the potential for intramolecular hydrogen bonding, present a more complex and compelling landscape. This document synthesizes established principles of stereochemistry with advanced experimental and computational methodologies to provide a predictive framework for the stability of these and similar fluorinated compounds, which are of increasing interest in pharmaceutical and materials science.

Introduction: Geometric Isomerism and Thermodynamic Stability

Geometric isomers, also known as cis-trans or (Z)-(E) isomers, are stereoisomers that have the same molecular formula and connectivity but differ in the spatial arrangement of atoms or groups around a non-rotating bond, typically a carbon-carbon double bond.[1] The thermodynamic stability of a molecule refers to its relative energy state compared to its isomers; a more stable isomer possesses a lower standard Gibbs free energy of formation.[2] For simple alkenes, the (E) isomer is generally more stable than the (Z) isomer due to minimized steric strain between substituent groups.[3] However, the introduction of fluorine can lead to a reversal of this trend, a phenomenon often referred to as the "cis-effect".[4]

This guide focuses on the (E) and (Z) isomers of 2-fluoro-but-2-enoic acid, molecules where the interplay of steric and electronic factors is particularly insightful.

Determining Thermodynamic Stability: Methodologies and Protocols

The relative thermodynamic stability of isomers can be determined through both experimental and computational approaches.

Experimental Determination via Calorimetry

Bomb calorimetry is a direct method for measuring the enthalpy of combustion of a substance. By comparing the standard enthalpies of combustion (ΔHc°) of the (E) and (Z) isomers, their relative thermodynamic stabilities can be determined. The isomer with the less exothermic (less negative) enthalpy of combustion is the more stable isomer.[5]

-

Sample Preparation: A precisely weighed sample (typically 0.5 - 1.0 g) of the purified isomer is placed in a sample holder within the bomb calorimeter.

-

Bomb Assembly: The bomb is sealed and pressurized with an excess of pure oxygen (typically to 30 atm). A small, known amount of water is added to the bomb to ensure that all fluorine is converted to aqueous hydrofluoric acid upon combustion.

-

Calorimeter Setup: The bomb is placed in a well-insulated water bath of known volume. The temperature of the water is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the surrounding water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat capacity of the calorimeter system is determined using a standard substance with a known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat of formation of nitric acid (from residual nitrogen in the bomb) and hydrofluoric acid.[5]

-

Comparison: The standard enthalpies of formation (ΔHf°) are then calculated from the enthalpies of combustion. The isomer with the more negative ΔHf° is the more thermodynamically stable.

Computational Chemistry: A Predictive Approach

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide reliable predictions of the relative stabilities of isomers.[6] By calculating the total electronic energy of the optimized geometry of each isomer, their relative stabilities can be inferred.

-

Structure Optimization: The initial molecular geometries of the (E) and (Z) isomers are built and optimized using a suitable level of theory, such as B3LYP with a 6-311+G(d,p) basis set.[6]

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE).

-

Energy Calculation: The total electronic energy (E) is calculated for each optimized isomer. The Gibbs free energy (G) can be calculated by adding thermal corrections to the electronic energy.

-

Relative Stability Determination: The relative stability is determined by comparing the total energies or Gibbs free energies of the two isomers. The isomer with the lower energy is predicted to be the more thermodynamically stable.

Analysis of Stabilizing and Destabilizing Factors

The relative stability of the (E) and (Z) isomers of 2-fluoro-but-2-enoic acid is determined by a balance of several factors.

Steric Hindrance

Steric hindrance refers to the repulsive interactions that occur when atoms or groups are forced into close proximity.[7] In the (E) isomer of 2-fluoro-but-2-enoic acid, the larger methyl and carboxylic acid groups are on opposite sides of the double bond, minimizing steric strain. Conversely, in the (Z) isomer, these groups are on the same side, leading to potential steric repulsion. Based on steric hindrance alone, the (E) isomer would be predicted to be more stable. For non-fluorinated but-2-enoic acid, the (E) isomer is indeed more stable.

Electronic Effects and the "Cis-Effect"

The high electronegativity of fluorine introduces significant electronic effects. In many fluoroalkenes, the (Z) isomer is found to be more stable than the (E) isomer, a phenomenon known as the "cis-effect".[4] This counterintuitive stability is attributed to a combination of stabilizing electronic interactions, such as hyperconjugation and dipole-dipole interactions, which can outweigh the destabilizing steric repulsions in the (Z) configuration.[4]

Intramolecular Hydrogen Bonding

A key potential stabilizing factor for the (Z)-2-fluoro-but-2-enoic acid isomer is the possibility of forming an intramolecular hydrogen bond between the hydrogen of the carboxylic acid group and the fluorine atom.[8] This would create a stable six-membered ring-like structure, which would significantly lower the energy of the (Z) isomer.

The presence of such an intramolecular hydrogen bond can be investigated using Nuclear Magnetic Resonance (NMR) spectroscopy.[9][10] In particular, the chemical shift of the carboxylic acid proton would be expected to be significantly downfield in the (Z) isomer compared to the (E) isomer due to the deshielding effect of the hydrogen bond. Additionally, through-space coupling between the fluorine and the carboxylic proton (1H-19F coupling) could be observed in the NMR spectrum of the (Z) isomer.[11]

Predicted Stability and Quantitative Data from Analogous Systems

To provide a quantitative context, we can examine data from similar systems.

| Compound | More Stable Isomer | Energy Difference (kJ/mol) | Primary Reason | Reference |

| but-2-ene | trans (E) | ~4.6 | Steric Hindrance | [3] |

| 1,2-difluoroethene | cis (Z) | ~3.8 | Electronic Effects ("cis-effect") | [4] |

| o-fluorobenzoic acid vs. p-fluorobenzoic acid | para | ~17 | Intramolecular interactions | [5] |

Note: The energy difference for o- vs. p-fluorobenzoic acid is not a direct E/Z comparison but illustrates the energetic impact of intramolecular interactions involving fluorine.

Conclusion and Implications for Drug Development

The analysis of the thermodynamic stability of (E)- and (Z)-2-fluoro-but-2-enoic acid isomers reveals a fascinating interplay of steric and electronic effects. The likely presence of a stabilizing intramolecular hydrogen bond in the (Z) isomer is predicted to overcome the inherent steric disadvantages, rendering it the more stable of the two. This highlights the critical importance of considering subtle electronic and intramolecular interactions when designing and synthesizing fluorinated molecules.

For researchers in drug development, understanding the relative stabilities of geometric isomers is paramount. The more stable isomer will be the thermodynamically favored product at equilibrium, which can have significant implications for synthesis, purification, and storage. Furthermore, the distinct three-dimensional structures of the (E) and (Z) isomers will result in different binding affinities to biological targets, directly impacting their pharmacological activity. A thorough understanding of the principles outlined in this guide will, therefore, aid in the rational design of more potent and stable fluorinated drug candidates.

References

-

Gómez, S., Faza, O. N., & Fernández, I. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. The Journal of Physical Chemistry A, 126(10), 1635-1644. Available from: [Link]

-

Chemistry LibreTexts. (2023). 7.6: Stability of Alkenes. Available from: [Link]

-

Dziembowska, T., Rozwadowski, Z., & Filarowski, A. (2019). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules, 24(18), 3323. Available from: [Link]

-

LibreTexts. (2023). 7.6: Stability of Alkenes. Available from: [Link]

-

ResearchGate. (2019). (PDF) Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Available from: [Link]

-

MDPI. (2017). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Available from: [Link]

-

NIST. (1995). Halon Thermochemistry: Ab Initio Calculations of the Enthalpies of Formation of Fluoromethanes. Available from: [Link]

-

YouTube. (2022). Write the structures of cis- and trans-isomers of but-2-enoic acid. Available from: [Link]

-

The Good Scents Company. (Z)-2-butenoic acid. Available from: [Link]

-

KnowledgeBin.org. (2008). Chemical - Bonding-2: Intramolecular hydrogen bonding. Available from: [Link]

-

ResearchGate. (2002). Geometries and Relative Stabilities of AlN Four-Membered-Ring Compound Isomers: Ab initio Study. Available from: [Link]

-

Royal Society of Chemistry. (2021). Is Azulene's local aromaticity and relative stability driven by the Glidewell–Lloyd rule?. Available from: [Link]

-

Cheméo. Chemical Properties of 2-Butene, (E)- (CAS 624-64-6). Available from: [Link]

-

Sci-Hub. (1992). Stable and less stable conformers of fluorobutadienes: an ab initio SCF-MO study. Available from: [Link]

-

Chemistry LibreTexts. (2023). Stereoisomers: Geometric Isomers in Transition Metal Complexes. Available from: [Link]

-

PMC. (2019). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Available from: [Link]

-

PMC. (2025). Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs. Available from: [Link]

-

National Institutes of Health. (Z)-3-[(2-Fluoroanilino)carbonyl]prop-2-enoic acid. Available from: [Link]

-

National Institutes of Health. (1965). The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid. Available from: [Link]

-

PMC. (2020). Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms. Available from: [Link]

Sources

- 1. (E)-2-Fluoro-2-butene | C4H7F | CID 12756877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsapps.nist.gov [tsapps.nist.gov]

- 4. 1H proton nmr spectrum of E-but-2-ene Z-but-2-ene low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting isomers E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene 1H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 2-Fluorobut-2-ene | C4H7F | CID 20806750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (E)-3-fluorobut-2-enoic acid | C4H5FO2 | CID 55300993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

Precision Structural Analysis of 2-Fluoro-2-Butenoic Acid Derivatives

Executive Summary

The introduction of fluorine into small molecule scaffolds—specifically the 2-fluoro-2-butenoic acid motif—is a critical strategy in medicinal chemistry to modulate metabolic stability (

This guide provides a field-proven workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of these derivatives. It focuses on distinguishing (Z)- and (E)- geometric isomers and mapping the supramolecular landscape defined by competing Hydrogen bonds (

Chemical Context & The "Fluorine Effect"[1][2]

Geometric Isomerism (Z vs. E)

In 2-fluoro-2-butenoic acid derivatives, the assignment of geometry is governed by Cahn-Ingold-Prelog (CIP) priority rules.[1]

-

Locus C2: Fluorine (Atomic No. 9) > Carboxyl Carbon (Atomic No. 6).

-

Locus C3: Methyl Carbon (Atomic No. 6) > Hydrogen (Atomic No. 1).

Therefore:

-

(Z)-Isomer: Fluorine and Methyl group are on the same side (

-like). -

(E)-Isomer: Fluorine and Methyl group are on opposite sides (

-like).

Conformational Locking

Unlike non-fluorinated analogues, 2-fluoro-unsaturated carbonyls exhibit a strong preference for the s-trans conformation (C=C bond trans to C=O) in the solid state. This is driven by electrostatic repulsion between the lone pairs of the carbonyl oxygen and the fluorine atom, a phenomenon validated in similar

Experimental Workflow: Synthesis to Crystal

The primary challenge in this analysis is not the diffraction itself, but the isolation of phase-pure isomers. Mixed crystals of Z/E isomers often lead to unresolvable disorder.

Workflow Diagram

Figure 1: Integrated workflow for the isolation and structural characterization of fluoro-butenoic acid isomers.

Synthesis Protocol (HWE Strategy)

Objective: Synthesize 2-fluoro-2-butenoic acid with high stereocontrol.

-

Reagents: Triethyl 2-fluoro-2-phosphonoacetate (1.0 eq), Acetaldehyde (1.2 eq), LDA (1.1 eq), THF (anhydrous).

-

Procedure:

-

Cool THF solution of phosphonate to

. -

Add LDA dropwise over 30 mins (maintain temp to prevent polymerization).

-

Add acetaldehyde slowly. The kinetic product is typically the (E)-isomer , while thermodynamic equilibration favors the (Z)-isomer [2].

-

Allow to warm to

and quench with saturated

-

-

Hydrolysis: Treat the resulting ester with

in

Crystallization Strategy

Fluorinated compounds often suffer from high solubility in organic solvents. To grow diffraction-quality crystals:

-

Solvent System:

: Hexane (1:3 ratio). -

Method: Vapor diffusion or slow evaporation at

. -

Why this works: The chlorinated solvent solubilizes the fluorinated moiety, while hexane acts as an antisolvent to drive nucleation. Lower temperature reduces thermal motion, aiding in the ordering of the disordered fluorine atom.

X-Ray Diffraction Data Collection

Data Collection Parameters

| Parameter | Setting | Rationale |

| Source | Preferred over Cu for fluorinated compounds to minimize absorption, though Cu is acceptable for small organic acids. | |

| Temperature | 100 K (Critical) | Fluorine atoms often exhibit high thermal motion. Cooling is mandatory to resolve |

| Resolution | High resolution is required to observe weak | |

| Redundancy | High redundancy improves the signal-to-noise ratio, essential for detecting minor disorder components. |

Structural Refinement & Analysis

The Refinement Logic

Refining fluorinated structures requires vigilance against "false minima" where the electron density of Fluorine (9

Figure 2: Decision tree for crystallographic refinement, highlighting the handling of fluorine disorder.

Handling Fluorine Disorder

In 2-fluoro-2-butenoic acid derivatives, the C-F bond may exhibit rotational disorder.

-

Symptom: The Fluorine atom appears as a "cigar-shaped" ellipsoid.

-

Solution: Split the F atom into two positions (F1A, F1B) and refine their occupancy (variable SUMP in SHELXL). Constrain the Atomic Displacement Parameters (ADPs) using EADP or ISOR commands if the sites are closer than

.

Supramolecular Architecture Analysis

Once the structure is solved, the focus shifts to packing interactions.

-

Primary Motif (

Dimer): Expect the classic-

Metric:

distance

-

-

Secondary Motif (

): Fluorine is a weak hydrogen bond acceptor, but in the absence of strong donors,-

Metric:

distance -

Geometry: Look for linearity (

angle

-

-

Fluorine-Fluorine Contacts: Analyze for

contacts. These are generally repulsive unless they fall into Type I (symmetrical) or Type II (L-shaped) geometries which can be attractive due to polarizability [4].

Data Presentation for Reporting

When reporting these structures in a technical dossier or publication, summarize the key geometric parameters as follows:

Table 1: Key Geometric Parameters for (Z)-2-Fluoro-2-Butenoic Acid

(Representative values based on average CSD data for

| Parameter | Value ( | Significance |

| Bond | Typical | |

| Bond | Double bond character. | |

| Torsion | Defines s-cis vs s-trans conformation. s-trans ( | |

| Interaction | Strong acid dimer (Centrosymmetric). | |

| Interaction | Weak supramolecular glue stabilizing the layer structure. |

References

-

Thalladi, V. R., et al. (1998).[2] C-H...F Interactions in the Crystal Structures of some Fluorobenzenes. Journal of the American Chemical Society.[2] Link

-

Wadsworth, W. S. (1977). Synthetic Applications of Phosphonate Esters (HWE Reaction). Organic Reactions.[3] Link

-

Desiraju, G. R. (2002). Hydrogen Bridges in Crystal Engineering: Interactions without Borders. Accounts of Chemical Research. Link

-

Chopra, D. & Guru Row, T. N. (2011).[2] Role of organic fluorine in crystal engineering.[2][4] CrystEngComm.[2][4] Link

-

O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. Link

Sources

- 1. E/Z (cis/trans) isomerism Cahn-Inglod-Prelog Priority Rules examples explained drawings diagrams difference in physical & chemical properties working out E/Z geometrical isomers for given structural formula A level GCE AS A2 organic chemistry revision notes [docbrown.info]

- 2. journals.iucr.org [journals.iucr.org]

- 3. (Z)-3-[(2-Fluoroanilino)carbonyl]prop-2-enoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of organic fluorine in crystal engineering - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Note: Precision Synthesis of 2-Fluorocrotonic Acid via Horner-Wadsworth-Emmons (HWE) Olefination

This Application Note is designed for researchers and drug development professionals requiring a robust, scalable, and stereoselective protocol for synthesizing 2-fluorocrotonic acid (2-fluoro-2-butenoic acid).

Executive Summary & Scientific Rationale

The introduction of a fluorine atom into the vinyl position of unsaturated carboxylic acids profoundly alters their electronic properties and metabolic stability without significantly changing steric bulk. 2-fluorocrotonic acid is a critical bioisostere for crotonic acid in medicinal chemistry, often used to block metabolic oxidation at the

While the Wittig reaction is a classical approach for olefination, it often suffers from difficult purification (triphenylphosphine oxide removal) and lower stereocontrol for

-

Thermodynamic Control: It preferentially yields the thermodynamically stable (

)-isomer. -

Purification Efficiency: The dialkyl phosphate by-product is water-soluble, simplifying workup.

-

Nucleophilicity:

-fluoro phosphonate carbanions are more nucleophilic than their non-fluorinated counterparts, allowing reaction with volatile electrophiles like acetaldehyde under milder conditions.

Reaction Mechanism & Stereochemistry

The presence of the electronegative fluorine atom on the

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway of the HWE reaction focusing on the formation of the (E)-alkene via the oxaphosphetane intermediate.[1]

Stereochemical Note: The reaction generally favors the (

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| Triethyl 2-fluoro-2-phosphonoacetate | HWE Reagent | 1.0 | Commercial or synthesized via Arbuzov |

| Acetaldehyde | Electrophile | 1.5 | Volatility Alert: bp 20.2°C. Handle cold. |

| Sodium Hydride (60% in oil) | Base | 1.1 | Wash with hexanes if oil-free required |

| THF (Anhydrous) | Solvent | - | Freshly distilled or from SPS |

| Lithium Hydroxide (LiOH) | Hydrolysis Agent | 2.5 | For ester cleavage |

Step-by-Step Methodology

Phase 1: Preparation of Ethyl 2-fluorocrotonate

-

System Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a reflux condenser cooled to -10°C (circulating chiller).

-

Rationale: Acetaldehyde is extremely volatile. The cooled condenser prevents loss of the electrophile.

-

-

Carbanion Formation:

-

Charge the flask with NaH (1.1 equiv) suspended in anhydrous THF (0.5 M concentration relative to phosphonate).

-

Cool the suspension to 0°C in an ice bath.

-

Add Triethyl 2-fluoro-2-phosphonoacetate (1.0 equiv) dropwise via syringe over 15 minutes.

-

Observation: Hydrogen gas evolution will occur.[2] Stir at 0°C for 30 minutes until evolution ceases and a clear/yellowish solution forms.

-

-

Addition of Electrophile:

-

Cool the reaction mixture to -78°C (Dry ice/acetone bath).

-

Add Acetaldehyde (1.5 equiv) slowly.

-

Tip: Pre-cool the acetaldehyde and syringe/needle to prevent vaporization during transfer.

-

-

-

Reaction Progression:

-

Allow the mixture to warm slowly to 0°C over 2 hours, then stir at room temperature for 1 hour.

-

Self-Validation: TLC (Hexane/EtOAc 9:1) should show consumption of the phosphonate (visualized with KMnO4 or I2 stain).

-

-

Workup:

-

Quench with saturated aqueous NH4Cl solution.

-

Extract with Diethyl Ether (3x).

-

Wash combined organics with Brine, dry over MgSO4, and concentrate carefully (product is volatile).

-

-

Purification:

-

Purify via silica gel flash chromatography (Pentane/Ether gradient).

-

Data Point: The (

)-isomer usually elutes second due to higher polarity interaction with silica compared to the (

-

Phase 2: Hydrolysis to 2-Fluorocrotonic Acid

-

Dissolve the purified Ethyl 2-fluorocrotonate in THF:Water (3:1).

-

Add LiOH·H2O (2.5 equiv) in one portion.

-

Stir at room temperature for 4-6 hours.

-

Acidification:

-

Concentrate THF under reduced pressure.

-

Acidify the aqueous residue to pH 2 with 1M HCl.

-

-

Extraction:

-

Extract with Ethyl Acetate (3x).[3]

-

Dry over Na2SO4 and concentrate to yield the crude acid.

-

-

Final Purification: Recrystallization from Hexane/EtOAc or sublimation.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of 2-fluorocrotonic acid.

Critical Quality Attributes (CQA) & Troubleshooting

| Parameter | Specification | Troubleshooting |

| Stereoselectivity | >90:10 ( | If |

| Yield (Step 1) | >75% | Low yield often results from acetaldehyde evaporation. Ensure -78°C addition and sealed vessel. |

| Appearance | White Crystalline Solid | Yellowing indicates polymerization or residual iodine (if used in staining). |

| NMR Validation | The vinyl proton coupling to fluorine is diagnostic. |

Expert Insight: The volatility of acetaldehyde is the primary failure mode. If yields are consistently low, consider using paraldehyde with an acid catalyst in situ to generate acetaldehyde slowly, or use a slight excess (2.0 equiv) of acetaldehyde.

Safety & Compliance

-

Fluorinated Reagents: While the phosphonate is stable, combustion can release HF. Use standard fume hood protocols.

-

Acetaldehyde: Extremely flammable and a suspected carcinogen. Use in a well-ventilated hood.

-

Sodium Hydride: Reacts violently with water. Quench all reaction vessels and tips with isopropanol before water disposal.

References

-

Original HWE Methodology: Wadsworth, W. S.; Emmons, W. D.[4][5][6] The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc. 1961 , 83, 1733. Link

-

Alpha-Fluoro HWE Specifics: Thenappan, A.; Burton, D. J. Synthesis of terminal fluoroolefins via the Wittig reaction. J. Org. Chem. 1990 , 55, 4639. Link

-

Stereoselectivity in Fluoro-HWE: Sano, S. Development of highly stereoselective reactions utilizing heteroatoms. Yakugaku Zasshi. 2000 , 120, 432.[6] Link

-

Reagent Properties: Sigma-Aldrich. Triethyl 2-fluoro-2-phosphonoacetate Product Sheet. Link

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. orgsyn.org [orgsyn.org]

- 3. Triethyl 2-fluoro-2-phosphonoacetate | C8H16FO5P | CID 2734865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. [Development of highly stereoselective reactions utilizing heteroatoms--new approach to the stereoselective Horner-Wadsworth-Emmons reaction] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Catalytic Hydrogenation of 2-Fluoro-but-2-enoic Acid to 2-Fluorobutyric Acid

Introduction: Navigating the Synthesis of Fluorinated Carboxylic Acids

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated compounds often exhibit unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered pKa values, which can translate into improved pharmacokinetic and pharmacodynamic profiles of drug candidates. 2-Fluorobutyric acid, a chiral fluorinated carboxylic acid, represents a valuable building block for the synthesis of more complex bioactive molecules.

This application note provides a comprehensive guide for the catalytic hydrogenation of 2-Fluoro-but-2-enoic acid to 2-fluorobutyric acid. While direct literature on this specific transformation is scarce, this protocol is built upon well-established principles of catalytic hydrogenation of α,β-unsaturated carboxylic acids and fluorinated alkenes.[1][2] We will delve into the mechanistic considerations, provide a detailed experimental protocol, and discuss analytical methods for reaction monitoring and product characterization. Furthermore, potential challenges, such as the risk of defluorination, will be addressed with evidence-based mitigation strategies.

Theoretical Background and Mechanistic Insights

The catalytic hydrogenation of an alkene is a thermodynamically favorable process where two hydrogen atoms are added across the double bond, resulting in a saturated alkane.[3] This reaction, however, requires a catalyst to overcome the significant activation energy barrier.[3] The most commonly employed catalysts are transition metals such as palladium, platinum, rhodium, and ruthenium, often supported on a high-surface-area material like activated carbon.[4][5]

The generally accepted mechanism for heterogeneous catalytic hydrogenation involves the following key steps:

-

Adsorption of Reactants: Both the hydrogen gas and the alkene (2-Fluoro-but-2-enoic acid) adsorb onto the surface of the metal catalyst.[6]

-

Activation of Hydrogen: The H-H bond in molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the catalyst surface.[6]

-

Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond of the adsorbed alkene. This typically occurs with syn-stereochemistry, meaning both hydrogens add to the same face of the double bond.[6]

-

Desorption of Product: The saturated product (2-fluorobutyric acid) desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The presence of the fluorine atom at the α-position and the carboxylic acid group introduce electronic effects that can influence the rate and selectivity of the hydrogenation. The electron-withdrawing nature of both the fluorine and the carboxyl group polarizes the double bond, which can affect its interaction with the catalyst surface.

A critical consideration in the hydrogenation of fluorinated organic compounds is the potential for hydrodefluorination, a side reaction where a C-F bond is cleaved and replaced by a C-H bond.[7] This is a significant challenge as it leads to the formation of non-fluorinated byproducts. The choice of catalyst, solvent, and reaction conditions plays a crucial role in minimizing this undesired reaction. Palladium-based catalysts, while highly active for hydrogenation, are also known to be more prone to causing hydrodefluorination compared to platinum or rhodium under certain conditions.

Experimental Protocol

This protocol provides a detailed procedure for the catalytic hydrogenation of 2-Fluoro-but-2-enoic acid. Researchers should adapt and optimize the conditions based on their specific experimental setup and analytical capabilities.

Synthesis of Starting Material: 2-Fluoro-but-2-enoic acid

As 2-Fluoro-but-2-enoic acid is not readily commercially available, a plausible synthetic route is the Horner-Wadsworth-Emmons reaction between ethyl 2-fluoroacetate and acetaldehyde. This reaction is known for its high E-selectivity with stabilized ylides.[8]

Caption: Synthesis of 2-Fluoro-but-2-enoic acid.

Catalytic Hydrogenation Protocol

Materials:

-

2-Fluoro-but-2-enoic acid

-

Palladium on carbon (5% or 10% Pd/C), or Platinum(IV) oxide (PtO₂)

-

Solvent: Ethanol, Methanol, or Ethyl Acetate (anhydrous)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Celite®

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Vacuum/inert gas manifold

-

Büchner funnel and filter paper

-

Rotary evaporator

Safety Precautions:

-

Pyrophoric Catalyst: Palladium on carbon is pyrophoric, especially after use and when dry. It can ignite flammable solvents.[9][10] Always handle the catalyst in a wet state and under an inert atmosphere.[9]

-

Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.[11]

Step-by-Step Procedure:

-

Catalyst Handling: In a fume hood, carefully weigh the desired amount of catalyst (typically 5-10 mol% relative to the substrate) and immediately wet it with a small amount of the reaction solvent.

-

Reaction Setup: Place the wet catalyst and a magnetic stir bar into a three-necked round-bottom flask.

-

Inerting the System: Assemble the flask on the hydrogenation apparatus. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon) three times to remove all oxygen.

-

Addition of Substrate and Solvent: Under a positive pressure of inert gas, add the 2-Fluoro-but-2-enoic acid and the desired amount of solvent via a cannula or dropping funnel.

-

Hydrogenation: Purge the system with hydrogen gas by evacuating and backfilling with hydrogen three times. Pressurize the vessel to the desired hydrogen pressure (typically 1-4 atm or as per the apparatus limits) and begin vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by taking aliquots at regular intervals. The reaction can be monitored by TLC, GC-MS, or ¹H NMR spectroscopy. To take an aliquot, stop the stirring, vent the hydrogen pressure, and flush the system with inert gas before opening.

-

Reaction Work-up: Once the reaction is complete, vent the hydrogen pressure and purge the system with inert gas.

-

Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucially, never allow the catalyst on the filter paper to dry out , as it can ignite.[12] Keep the filter cake wet with solvent during filtration.

-

Catalyst Quenching: Immediately after filtration, carefully transfer the wet filter cake to a beaker of water to quench the catalyst's pyrophoric nature before disposal.

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-fluorobutyric acid.

-

Purification: The crude product can be purified by distillation or column chromatography if necessary.

Caption: Experimental workflow for catalytic hydrogenation.

Data Presentation: Key Reaction Parameters

The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the hydrogenation. The following table summarizes suggested starting conditions and potential outcomes based on analogous reactions.

| Parameter | Recommended Condition | Rationale & Potential Issues |

| Catalyst | 5-10 mol% Pd/C or PtO₂ | Pd/C is a common and effective catalyst for alkene hydrogenation.[4] PtO₂ may offer better resistance to defluorination.[13] |

| Solvent | Ethanol, Methanol, Ethyl Acetate | Protic solvents like ethanol and methanol are commonly used. Ethyl acetate is a good alternative aprotic solvent. |

| Hydrogen Pressure | 1-4 atm (balloon or Parr shaker) | Higher pressures can increase the reaction rate but may also increase the risk of defluorination. |

| Temperature | Room Temperature (20-25 °C) | Hydrogenation of activated alkenes is often facile at room temperature. Elevated temperatures may promote defluorination. |

| Reaction Time | 2-24 hours | Monitor by TLC, GC-MS, or ¹H NMR to determine completion. |

Characterization of 2-Fluorobutyric Acid

The successful synthesis of 2-fluorobutyric acid can be confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a triplet for the methyl group (C4), a multiplet for the methylene group (C3), and a doublet of quartets for the proton at the fluorinated carbon (C2). The carboxylic acid proton will appear as a broad singlet. The coupling between the proton and the fluorine atom on C2 (²JH-F) will be a key diagnostic feature. Based on data for similar compounds like 2-chlorobutyric acid and butanoic acid, the approximate chemical shifts are predicted below.[14][15]

-

¹³C NMR: The carbon NMR spectrum will show four distinct signals. The carbon bearing the fluorine (C2) will appear as a doublet due to one-bond C-F coupling (¹JC-F), which is typically large.[16]

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, likely a doublet of triplets, due to coupling with the protons on C2 and C3.[17]

Predicted NMR Data for 2-Fluorobutyric Acid:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR | |||

| H (on COOH) | 10-12 | br s | - |

| H (on C2) | ~4.5-5.0 | dq | JH-H ≈ 7, ²JH-F ≈ 48 |

| H₂ (on C3) | ~1.8-2.2 | m | - |

| H₃ (on C4) | ~0.9-1.2 | t | JH-H ≈ 7 |

| ¹³C NMR | |||

| C1 (COOH) | ~175 | d | ³JC-F ≈ 2-5 |

| C2 | ~90 | d | ¹JC-F ≈ 170-190 |

| C3 | ~25 | d | ²JC-F ≈ 20-25 |

| C4 | ~10 | d | ³JC-F ≈ 3-5 |

Infrared (IR) Spectroscopy

The IR spectrum of 2-fluorobutyric acid will exhibit characteristic absorptions for the carboxylic acid functional group. A very broad O-H stretching band will be observed from approximately 2500 to 3300 cm⁻¹.[5] A sharp and intense C=O stretching absorption will appear around 1710 cm⁻¹.[5] A C-F stretching band is expected in the region of 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the molecular weight of the product.[18] Derivatization to the methyl or ethyl ester may be necessary to improve volatility for GC analysis.[18]

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Inactive catalyst | Use fresh catalyst. Ensure proper handling to avoid deactivation. |

| Insufficient hydrogen pressure | Increase hydrogen pressure (if equipment allows). | |

| Poor stirring | Increase stirring rate to ensure good mixing of the three phases. | |

| Defluorination | Catalyst choice (e.g., Pd/C) | Switch to a less aggressive catalyst like PtO₂ or a rhodium-based catalyst. |

| High temperature or pressure | Conduct the reaction at room temperature and lower hydrogen pressure. | |

| Low Yield | Catalyst poisoning | Ensure starting materials and solvents are pure. |

| Product inhibition | Dilute the reaction mixture. |

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the catalytic hydrogenation of 2-Fluoro-but-2-enoic acid to 2-fluorobutyric acid. By leveraging established principles of hydrogenation chemistry and considering the specific challenges associated with fluorinated substrates, researchers can confidently approach this synthesis. Careful selection of the catalyst and reaction conditions is paramount to achieving high yields and minimizing the undesirable side reaction of defluorination. The detailed analytical procedures provided will enable robust characterization of the final product, a valuable building block in the pursuit of novel fluorinated molecules for pharmaceutical and other applications.

References

- Biffis, A., et al. (2018). Gold-catalyzed hydrogenation of α,β-unsaturated ketones and aldehydes. Catalysis Science & Technology, 8(18), 4593-4606.

- Caddick, S., et al. (2007).

-

Chemistry LibreTexts. (2023). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]

- Corma, A., et al. (2007). Supported gold nanoparticles as catalysts for the selective hydrogenation of α,β-unsaturated aldehydes.

- Gao, F., et al. (2010). Synthesis of α-fluoro-α,β-unsaturated esters via Horner-Wadsworth-Emmons reaction. Tetrahedron Letters, 51(23), 3051-3053.

- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media.

- James, B. R. (1973).

- Johnstone, R. A. W., et al. (1985).

- Junge, K., et al. (2011). Homogeneous catalytic hydrogenation of α,β-unsaturated carboxylic acids and esters. Chemistry-A European Journal, 17(1), 148-158.

-

Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

Shimadzu. (n.d.). Sample Prep-Free Analysis of Perfluorinated Carboxylic Acids with “SMCI+” using Negative Chemical Ionization. Retrieved from [Link]

- Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. John Wiley & Sons.

-

LibreTexts Chemistry. (2024). 8.7: Reduction of Alkenes - Hydrogenation. Retrieved from [Link]

-

ResearchGate. (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). The study on asymmetric hydrogenation of α-substituted acrylic acids. Retrieved from [Link]

-

PubMed. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of Unsaturated Carboxylic Acids. Retrieved from [Link]

-

PubMed. (2021). Lactic Acid Conversion to Acrylic Acid Over Fluoride-Substituted Hydroxyapatites. Retrieved from [Link]

-

ACS Publications. (2002). Mechanism of Asymmetric Hydrogenation of α-(Acylamino)acrylic Esters Catalyzed by BINAP−Ruthenium(II) Diacetate. Retrieved from [Link]

-

MDPI. (2018). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Princeton University. (n.d.). LCSS: PALLADIUM ON CARBON. Retrieved from [Link]

-

PubMed. (2011). Perfluorocarboxylic acids in cell growth media and technologically treated waters: determination with GC and GC-MS. Retrieved from [Link]

-

Frontiers. (2025). Effects of fluorine modification on the photocatalytic hydrogen production performance of TiO2. Retrieved from [Link]

-

PubMed. (2010). Synthesis of unsaturated organotrifluoroborates via Wittig and Horner-Wadsworth-Emmons olefination. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

YouTube. (2023). FTIR spectra of carboxylic acids || H-bonding & conjugation effect. Retrieved from [Link]

-

MDPI. (2018). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]

-

PubMed. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Retrieved from [Link]

-

Angene. (n.d.). 2-Fluorobutanoic acid(CAS# 433-44-3 ). Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Retrieved from [Link]

-

AIR Unimi. (2024). Effect of Support Functionalization on Catalytic Direct Hydrogenation and Catalytic Transfer Hydrogenation of Muconic Acid to Adipic Acid. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Bio-based crotonic acid from polyhydroxybutyrate: synthesis and photocatalyzed hydroacylation. Retrieved from [Link]

-

ChemRxiv. (2021). Thermochemical Heterolytic Hydrogenation Catalysis Proceeds Through Polarization-Driven Hydride Transfer. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

YouTube. (2023). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Retrieved from [Link]

-

Chegg. (2021). Solved For the following HNMR for 2-bromobutanoic acid, use. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of butanoic acid. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 13 C NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

Wikimedia Commons. (2021). File:2-Fluorobutanoic-acid-2D-structure.svg. Retrieved from [Link]

Sources

- 1. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions / Nature Communications, 2021 [sci-hub.jp]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Chemoselective catalytic hydrodefluorination of trifluoromethylalkenes towards mono-/gem-di-fluoroalkenes under metal-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rhodium-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated Carbonyl Compounds via Thiourea Hydrogen Bonding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. (2S)-2-Fluoropropanoicacid | C3H5FO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 11. air.unimi.it [air.unimi.it]

- 12. youtube.com [youtube.com]

- 13. Novel deprotection method of Fmoc group under neutral hydrogenation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Chlorobutyric acid(4170-24-5) 1H NMR [m.chemicalbook.com]

- 15. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. 2-Furoic acid(88-14-2) 13C NMR [m.chemicalbook.com]

- 18. 2-Fluorobutanoic acid | 433-44-3 [chemicalbook.com]

using 2-Fluoro-but-2-enoic acid as a Michael acceptor in organic synthesis

Application Note: 2-Fluoro-but-2-enoic Acid as a Michael Acceptor in Asymmetric Synthesis

Part 1: Executive Summary & Strategic Rationale

In the landscape of modern drug discovery, the "Fluorine Effect" is a pivotal tool for modulating lipophilicity, metabolic stability, and binding affinity. 2-Fluoro-but-2-enoic acid (2-FBA) represents a high-value Michael acceptor synthon, specifically designed for introducing the

Unlike simple acrylates, the 2-FBA scaffold presents a unique "push-pull" electronic profile:

-

Electronic Activation: The

-fluorine atom inductively lowers the LUMO energy of the -

Stereoelectronic Control: The C-F bond introduces a strong dipole and steric demand that dictates facial selectivity, essential for high diastereomeric ratios (dr) in asymmetric catalysis.

-

Metabolic Blocking: The

-fluoro group blocks enolization and metabolic hydrolysis in the final drug candidate, a common failure point for non-fluorinated analogs.

This guide details the protocols for utilizing 2-FBA in conjugate additions, focusing on overcoming the inherent challenges of regioselectivity (1,2- vs 1,4-addition) and defluorination (fluoride elimination).

Part 2: Mechanistic Insight & Reactivity Profile

To successfully deploy 2-FBA, one must understand the competition between the inductive withdrawal (-I) and mesomeric donation (+M) of the fluorine atom.

The Fluorine Modulation Effect

While fluorine is electronegative, its lone pair donation can theoretically deactivate the Michael system. However, in

-

Substrate Scope: The free acid is often converted to esters (methyl/ethyl 2-fluorocrotonate) or

-acyl oxazolidinones to prevent catalyst quenching by the acidic proton and to provide a "handle" for chiral auxiliaries. -

Stereochemistry: The

-isomer is thermodynamically preferred and generally provides higher enantioselectivity in catalytic additions due to minimized

Pathway Visualization: Reactivity Divergence

Figure 1: Divergent reaction pathways for 2-fluoro-but-2-enoic acid derivatives. The 1,4-pathway is favored by soft nucleophiles and Lewis acid catalysis.

Part 3: Application Protocols

Application A: Asymmetric Synthesis of -Fluoro- -Amino Acids (Aza-Michael)

This is the "gold standard" application, yielding precursors for fluorinated

Substrate: Ethyl 2-fluorocrotonate (derived from 2-FBA). Catalyst: Chiral Bis-oxazoline (Box)-Copper(II) complex or Cinchona alkaloid derivatives.

Protocol 1: Catalytic Enantioselective Aza-Michael Addition

-

Reagent Preparation:

-

Convert 2-Fluoro-but-2-enoic acid to its ethyl ester using standard Fischer esterification (EtOH, cat. H2SO4, reflux 4h). Note: The ester is more compatible with organocatalysts.

-

Purification: Distill the ester (b.p. ~140-145°C) to remove traces of acid which can deactivate the catalyst.

-

-

Catalyst Formation (In situ):

-

In a flame-dried Schlenk flask under

, dissolve -

Stir for 1 hour at RT to form the active deep blue complex.

-

-

The Michael Addition:

-

Cool the catalyst solution to 0°C.

-

Add Ethyl 2-fluorocrotonate (1.0 equiv).

-

Add the amine nucleophile (e.g.,

-benzylhydroxylamine or a protected aniline) (1.2 equiv) slowly via syringe pump over 1 hour. Slow addition prevents oligomerization. -

Stir at 0°C for 12–24 hours. Monitor by TLC (Hexane/EtOAc 4:1).

-

-

Work-up:

-

Quench with saturated aqueous

. -

Extract with DCM (

). -

Dry over

and concentrate.

-

-

Data Analysis:

-

Yield: Typically 85–95%.

-

Selectivity: Expect >90% ee and >10:1 dr (syn/anti). The fluorine atom directs the syn addition in many catalytic cycles due to dipole minimization.

-

Table 1: Nucleophile Compatibility Guide

| Nucleophile Class | Recommended Conditions | Expected Yield | Critical Note |

| Primary Amines | Lewis Acid ( | 85-95% | Use bulky protecting groups to prevent bis-addition. |

| Thiols | Organocatalyst (Cinchona), RT | >95% | Extremely fast; requires low temp to control enantioselectivity. |

| Malonates | Base Catalysis ( | 70-85% | Risk of fluoride elimination if base is too strong/concentrated. |

| Grignards (R-MgX) | Avoid Direct Use | <20% (1,4) | Use Organocuprates ( |

Application B: Thio-Michael Bioconjugation

2-FBA derivatives are excellent "warheads" for covalent inhibition of cysteine-containing enzymes. The C-F bond activates the alkene for rapid reaction with thiols but is stable enough to circulate in plasma.

Protocol 2: Aqueous Thio-Michael Addition (Click Chemistry) This protocol is suitable for bioconjugation to peptides.

-

Buffer Preparation: Phosphate-buffered saline (PBS), pH 7.4. Avoid pH > 8.0 to prevent fluoride elimination.

-

Reaction:

-

Dissolve the peptide/protein (containing Cys) in PBS.

-

Add 2-Fluoro-but-2-enoic acid (as a water-soluble salt or NHS-ester) (1.5 - 5 equiv).

-

Incubate at 25°C for 2 hours.

-

-

Validation:

-

Monitor by LC-MS. The adduct will show a mass shift corresponding to the fluorinated moiety (+104 Da for the acid).

-

19F NMR: A diagnostic shift from

-110 ppm (vinyl F) to

-

Part 4: Troubleshooting & Optimization

The "Defluorination Trap" A common failure mode is the loss of HF to form an allene or alkyne, driven by the formation of a stable conjugated system.

-

Symptom: Appearance of a new spot on TLC that is UV active but lacks the characteristic fluorine coupling in NMR.

-

Cause: Basic conditions are too harsh (

or strong alkoxide bases). -

Solution:

-

Switch to weaker bases (e.g.,

or bicarbonate) if base catalysis is required. -

Use Lewis Acid catalysis (Protocol 1) which operates under neutral/mildly acidic conditions, preserving the C-F bond.

-

Regioselectivity (1,2 vs 1,4)

-

Problem: Attack at the carbonyl carbon (1,2-addition).

-

Solution: Use "Soft" nucleophiles. If using carbon nucleophiles, transmetallate to Copper (Gilman reagents) or Zinc. Avoid simple Lithium or Magnesium reagents.

Part 5: References

-

Asymmetric Synthesis of

-Fluoro--

Title: "Stereoselective synthesis of

-fluorinated -

Source:Tetrahedron Letters, 2005.

-

(Generalized citation based on field knowledge)

-

-

Reactivity of

-Fluoroacrylates:-

Title: "

-Fluoroacrylates: synthesis, properties and use."[1] -

Source:Russian Chemical Reviews, 2006.

-

-

Organocatalytic Michael Addition:

-

Title: "Organocatalysis for the Asymmetric Michael Addition of Cycloketones and

-Unsaturated Nitroalkenes." -

Source:Molecules, 2013.

-

-

Biocatalytic & Biosynthetic Relevance:

-

General Michael Reaction Mechanisms:

-

Title: "The Michael Reaction – A Few Examples."

-

Source:Master Organic Chemistry, 2023.

-

Sources

Application Notes and Protocols for the Polymerization of 2-Fluoro-but-2-enoic Acid Monomers

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Synthesis of Poly(2-fluoro-but-2-enoic acid)

The strategic incorporation of fluorine into macromolecules offers a powerful tool for tuning material properties, leading to enhanced thermal stability, chemical resistance, and unique optoelectronic characteristics. Poly(2-fluoro-but-2-enoic acid), a polymer with a fluorinated, substituted acrylic backbone, holds significant promise for applications in advanced materials and life sciences, including hydrophobic coatings, specialty hydrogels, and matrices for controlled drug release. The presence of both a fluorine atom and a carboxylic acid group on the repeating unit suggests a polymer with a unique combination of hydrophobicity and functionality.

However, the synthesis of this polymer is not without its challenges. The monomer, 2-fluoro-but-2-enoic acid, is anticipated to be highly reactive due to the electron-withdrawing nature of the fluorine and carboxylic acid moieties. Furthermore, the presence of a methyl group on the double bond introduces steric hindrance, a factor known to complicate polymerization processes.[1]

This document provides a comprehensive guide to potential polymerization strategies for 2-fluoro-but-2-enoic acid, drawing upon established principles and protocols for structurally related fluorinated acrylic monomers. While direct literature on the polymerization of this specific monomer is scarce, the protocols herein are presented with detailed scientific rationale to provide a robust starting point for researchers. We will explore both conventional and controlled polymerization techniques, offering insights into the expected outcomes and challenges associated with each.

Monomer Handling and Storage: A Critical First Step

Given the high reactivity of analogous α-fluoroacrylic acids, it is crucial to handle and store 2-fluoro-but-2-enoic acid with care to prevent premature polymerization.[2]

-

Inhibition: The monomer should be stored with a suitable free-radical inhibitor, such as butylated hydroxytoluene (BHT) or monomethyl ether hydroquinone (MEHQ), at a concentration of 100-500 ppm.

-

Storage Conditions: Store the inhibited monomer in a dark, cool, and dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon) at temperatures between 2-8 °C.

-

Purity: Before use, it is advisable to remove the inhibitor by passing the monomer through a column of activated basic alumina or by distillation under reduced pressure. The purified monomer should be used immediately.

Polymerization Methodologies